ADP-beta-S, lithium

Description

Utility as a Metabolically Stable ADP Analog

The primary advantage of ADP-beta-S is its enhanced metabolic stability compared to native ADP. biolog.de The substitution of a sulfur atom for an oxygen in the phosphate (B84403) chain renders the molecule resistant to hydrolysis by a wide range of enzymes, including ectonucleotidases and phosphatases, which would normally degrade ADP. nih.gov This resistance to enzymatic breakdown ensures that the compound remains at a stable concentration over the course of an experiment, allowing for more reliable and reproducible results. This stability is crucial for accurately characterizing the prolonged effects of ADP receptor activation or enzyme modulation without the confounding variable of probe degradation. biolog.debiolog.de

Role in Characterizing ADP-Responsive Receptors and Enzyme Systems

ADP-beta-S has proven to be an invaluable tool for the identification and characterization of purinergic receptors, particularly the P2Y family, which are G protein-coupled receptors that respond to extracellular nucleotides like ADP and ATP. caymanchem.com Its stability and potent agonist activity at several of these receptors make it ideal for delineating receptor subtypes and their specific physiological roles. biolog.de

Research Findings on P2Y Receptors:

P2Y12 Receptor: ADP-beta-S is a known activator of the P2Y12 receptor. medchemexpress.com Studies have shown that its activation of P2Y12 in microglial cells leads to an increase in the production of pro-inflammatory cytokines, the phosphorylation of NF-κB, and the enhancement of the NLRP3 inflammasome. medchemexpress.com

P2Y11 Receptor: In certain cell lines, ADP-beta-S has been found to be a more potent agonist for the P2Y11 receptor than ATP. nih.gov However, its effect can be cell-type dependent, as it produced no agonist effect at the P2Y11 receptor in NB4 promyelocytic cells. nih.gov

Other P2Y Receptors: Research on the longitudinal muscle of the mouse distal colon demonstrated that ADP-beta-S induces contractile effects through P2Y receptors that are not of the P2Y1 or P2Y12 subtypes, highlighting its utility in identifying and characterizing novel or less-understood receptor populations. nih.gov It has also been used as an agonist to study insulin (B600854) secretion and vasodilation mediated by P2Y receptors. caymanchem.com

The table below summarizes the observed activity of ADP-beta-S at various P2Y receptors based on research findings.

| Receptor Subtype | Cell/Tissue Type | Observed Effect of ADP-beta-S | Reference(s) |

| P2Y12 | Microglial Cells | Activator; upregulates IL-1β and IL-6, promotes NF-κB phosphorylation. | medchemexpress.com |

| P2Y11 | U11 and K11 Cells | Potent Agonist (more potent than ATP). | nih.gov |

| P2Y11 | NB4 Cells | No agonist effect. | nih.gov |

| P2Y (non-1/12) | Mouse Distal Colon | Agonist; induces muscular contraction. | nih.gov |

| P2Y | Rat Pancreas | Agonist; increases insulin release and induces vasodilation. | caymanchem.com |

Beyond receptor studies, ADP-beta-S is employed to investigate enzyme systems that utilize ADP as a substrate or allosteric regulator. Because it mimics ADP's structure, it can act as a competitive inhibitor for certain ATP-dependent enzymes like kinases and ATPases by occupying the ADP/ATP binding site. sigmaaldrich.comasm.org For example, analogs of ADP have been used to probe the substrate and inhibitory sites of ATP synthase, the enzyme responsible for the bulk of ATP production in cells. nih.gov Its resistance to phosphorylation prevents it from being converted to ATP, effectively locking the enzyme in an ADP-bound state and allowing for detailed study of this conformation.

Application in Investigating Nucleotide Metabolism and Signaling

The stability of ADP-beta-S makes it an excellent tool for dissecting the complex pathways of nucleotide metabolism and signaling. Cellular processes are often regulated by the ratio of ATP to ADP, and the ability to introduce a non-metabolizable ADP analog allows researchers to isolate the specific effects of ADP concentration changes. wikipedia.orgdiabetesjournals.org

In studies of cellular signaling, ADP-beta-S has been used to trace the downstream consequences of P2Y receptor activation. For instance, its application has demonstrated a direct link between purinergic receptor stimulation and the activation of specific intracellular calcium signaling pathways. nih.gov Research has shown that ATP and ADP-beta-S can trigger different calcium release mechanisms within the same tissue, suggesting that they activate receptors coupled to distinct intracellular pathways. nih.gov

Furthermore, ADP-beta-S is useful for studying the allosteric regulation of enzymes involved in nucleotide biosynthesis. Many enzymes in these pathways are feedback-inhibited by downstream products like ADP. nih.gov Using ADP-beta-S allows for the study of this regulation without the analog being consumed or converted, providing a clearer picture of the enzyme's kinetic properties and regulatory mechanisms. nih.gov This is particularly relevant for enzymes like ribonucleotide reductase, which is allosterically regulated by the balance of various nucleotides to control the supply of deoxynucleotides for DNA synthesis. nih.gov

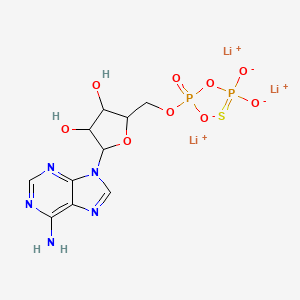

Structure

2D Structure

Properties

IUPAC Name |

trilithium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dioxidophosphinothioyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O9P2S.3Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(23-10)1-22-25(18,19)24-26(20,21)27;;;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H2,11,12,13)(H2,20,21,27);;;/q;3*+1/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPKFUAYUUSSFFZ-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=S)([O-])[O-])O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Li3N5O9P2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Research on Adp Beta S As a Purinergic Agonist

Purinergic Receptor Agonism Profile

ADP-beta-S exhibits a distinct profile of activity at various P2Y receptor subtypes, which are G protein-coupled receptors (GPCRs) involved in a wide range of physiological processes. wikipedia.org

Specificity for P2Y12 Receptors

The P2Y12 receptor is a key player in platelet activation and is a major target for antiplatelet therapies. ashpublications.orgpatsnap.com ADP-beta-S is recognized as an agonist for the P2Y12 receptor. ashpublications.org The activation of the P2Y12 receptor, which is coupled to Gi proteins, is crucial for amplifying and sustaining platelet aggregation. wikipedia.orgresearchgate.netyoutube.com This interaction is central to the pro-thrombotic effects mediated by ADP. nih.gov

Interactions with Other P2Y Subtypes (e.g., P2Y1, P2Y13)

While it has significant activity at P2Y12, ADP-beta-S is not entirely selective and interacts with other ADP-preferring P2Y receptors. nih.gov

P2Y13 Receptor: This receptor, like P2Y12, is a Gi-coupled receptor activated by ADP. nih.govahajournals.org ADP-beta-S has been shown to be an agonist at P2Y13 receptors. nih.gov The P2Y13 receptor is implicated in various cellular processes, including playing a role as a potential negative feedback mechanism for ATP release from red blood cells and being involved in apoptosis in certain cell types. nih.govahajournals.org In some cellular contexts, the P2Y13 receptor has been identified as the most highly expressed P2 receptor. ahajournals.org

Comparative Potency with Other Purinergic Agonists

The potency of ADP-beta-S can be compared with other standard purinergic agonists to understand its relative efficacy at different P2 receptors.

Displacement studies on rat brain synaptosomes using radiolabeled [35S]-ADP-beta-S have provided insights into the relative binding affinities of various agonists. nih.gov In these studies, ADP-beta-S showed a high affinity for its binding sites. nih.gov The potency pattern for displacing [35S]-ADP-beta-S at a high-affinity binding site was determined to be ADP-beta-S > α,β-meATP. nih.gov Another stable ADP analogue, 2-MeSADP, is often used in studies and is known to be a potent agonist at P2Y1, P2Y12, and P2Y13 receptors. nih.govahajournals.org In contrast, α,β-methylene ATP (α,β-meATP) is more characteristically a potent agonist at P2X1 and P2X3 receptors, though it can also show activity at certain P2Y receptors. nih.govnih.govnih.gov

| Agonist | Primary Receptor Target(s) | Relative Potency Notes |

|---|---|---|

| ADP-beta-S | P2Y1, P2Y12, P2Y13 | Shows high affinity in binding studies, effectively displaced by other ADP analogs. nih.govnih.gov |

| 2-MeSADP | P2Y1, P2Y12, P2Y13 | A potent and commonly used agonist for ADP-sensitive P2Y receptors. nih.govahajournals.orgnih.gov |

| α,β-meATP | P2X1, P2X3 (primary) | Generally less potent than ADP-beta-S at displacing it from high-affinity P2Y sites on brain synaptosomes. nih.govnih.gov Its effects are highly dependent on the specific vascular bed or tissue being studied. nih.gov |

Intracellular Signaling Pathways Modulated by ADP-beta-S

The activation of P2Y receptors by ADP-beta-S initiates downstream intracellular signaling cascades that regulate critical cellular functions.

Regulation of Intracellular Calcium Levels

A primary consequence of purinergic receptor activation is the modulation of intracellular calcium ([Ca2+]i) concentrations. nih.gov

P2Y1 Receptor Activation: As a Gq-coupled receptor, the activation of P2Y1 by agonists like ADP-beta-S stimulates phospholipase C (PLC). wikipedia.org This leads to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3), which binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. wikipedia.org This initial spike in cytosolic calcium is a key trigger for cellular responses like platelet shape change. researchgate.net

P2Y12 and P2Y13 Receptor Activation: The activation of Gi-coupled receptors like P2Y12 and P2Y13 can also contribute to increased intracellular calcium, though often through a more indirect mechanism. researchgate.net By inhibiting adenylyl cyclase, they prevent the cAMP-mediated sequestration of calcium, thus contributing to a sustained elevation of intracellular calcium levels. wikipedia.orgresearchgate.net Studies have shown that ADP-beta-S can induce Ca2+ responses that are inhibited by P2Y13 receptor antagonists. nih.gov Furthermore, intracellular ADP itself, which ADP-beta-S mimics, can modulate calcium release-activated calcium currents. nih.gov

Interplay with Adenylyl Cyclase-cAMP Signaling

The adenylyl cyclase-cyclic AMP (cAMP) pathway is a central signaling cascade that is negatively regulated by Gi-coupled P2Y receptors. wikipedia.orgnih.govyoutube.comnumberanalytics.com

Activation of P2Y12 and P2Y13 receptors by ADP-beta-S leads to the activation of the associated Gi protein. wikipedia.orgahajournals.orgresearchgate.net The αi subunit of this G protein dissociates and inhibits the enzyme adenylyl cyclase. youtube.comresearchgate.net This inhibition reduces the conversion of ATP to cAMP, leading to a decrease in intracellular cAMP levels. wikipedia.orgresearchgate.netwikipedia.org

Lowering cAMP levels has significant downstream consequences. nih.gov Cyclic AMP is a key activator of Protein Kinase A (PKA), an enzyme that phosphorylates various proteins to inhibit platelet activation and promote a resting state. nih.govnih.gov Therefore, by decreasing cAMP, ADP-beta-S-mediated activation of P2Y12/P2Y13 receptors leads to reduced PKA activity. researchgate.net This disinhibition of platelet activation pathways is a critical component of the amplification and stabilization of the platelet plug during hemostasis. ashpublications.orgresearchgate.net This inhibitory effect on cAMP production is a hallmark of P2Y12 and P2Y13 receptor function. nih.govahajournals.org

| Receptor Target | G-Protein Coupling | Primary Downstream Effect | Functional Outcome |

|---|---|---|---|

| P2Y1 | Gq | Activation of Phospholipase C → IP3 production → Ca²⁺ release from intracellular stores. wikipedia.org | Initiation of cellular activation (e.g., platelet shape change). researchgate.net |

| P2Y12 | Gi | Inhibition of Adenylyl Cyclase → Decreased cAMP levels → Reduced PKA activity. wikipedia.orgresearchgate.net | Amplification and stabilization of platelet aggregation. ashpublications.org |

| P2Y13 | Gi | Inhibition of Adenylyl Cyclase → Decreased cAMP levels. nih.govahajournals.org | Modulation of cellular responses, including feedback inhibition and apoptosis. nih.govahajournals.org |

Functional Responses Elicited by ADP-beta-S in Cellular Systems

Adenosine (B11128) 5'-[β-thio]diphosphate, lithium salt (ADP-beta-S), a stable analog of adenosine diphosphate (B83284) (ADP), serves as a valuable tool in mechanistic research for characterizing purinergic receptors and their downstream effects. Its resistance to hydrolysis by ectonucleotidases allows for sustained receptor activation, enabling detailed study of the functional responses it elicits in various cellular systems.

ADP-beta-S has been identified as a potent agonist that induces contraction in smooth muscle tissues, with significant research focusing on the urinary bladder. Studies on isolated human urinary bladder strips have demonstrated that ADP-beta-S elicits a contractile response. nih.govnih.gov This effect is mediated through the activation of purinergic receptors present on the surface of bladder smooth muscle cells, also known as detrusor muscle. nih.gov

The potency of ADP-beta-S in inducing contraction has been compared to other purinergic agonists. In human detrusor muscle, the rank order of potency for inducing contraction was determined as follows:

Agonist Potency in Human Detrusor Muscle Contraction

| Agonist | Relative Potency |

|---|---|

| alpha,beta-MeATP | = |

| ADP-beta-S | = |

| 2-MeSATP | > |

| ATP | > |

| UTP | >> |

Data derived from a study on human isolated urinary bladder strips. nih.gov

This table illustrates that ADP-beta-S is as potent as alpha,beta-MeATP in causing contraction of the human bladder smooth muscle, and significantly more potent than ATP and UTP. nih.gov

The influence of ADP-beta-S on cell morphology is intrinsically linked to its role as a purinergic agonist and its effects on the underlying cytoskeleton, which is fundamental to cell shape, structure, and movement. While direct studies on ADP-beta-S induced morphological changes in bladder smooth muscle cells are not extensively detailed beyond the context of contraction, the broader understanding of ADP's role in cellular processes provides insight.

In other cellular systems, such as platelets, ADP is a well-known activator that induces significant morphological changes. Upon activation by agonists like ADP, platelets undergo a shape change from a smooth discoid form to a spherical shape with numerous protrusions, a process driven by the reorganization of the actin cytoskeleton. wikipedia.org This transformation is a critical step in platelet aggregation and thrombus formation.

The molecular machinery for these morphological changes involves the interplay of actin and myosin, regulated by intracellular signaling cascades initiated by receptor activation. nih.gov The binding of ADP to its receptors on the cell surface triggers intracellular events, including an increase in cytosolic calcium concentration, which in turn activates enzymes like myosin light-chain kinase. nih.gov This kinase phosphorylates myosin, enabling its interaction with actin filaments to generate the forces required for both cell contraction and changes in cell shape. nih.gov

Modulatory Actions of Lithium in Biochemical and Cellular Processes

Purinergic Signaling System Modulation by Lithium

The purinergic signaling system utilizes purine nucleotides and nucleosides, such as adenosine (B11128) triphosphate (ATP) and adenosine, as extracellular signaling molecules. Lithium has been shown to influence this system at multiple levels, contributing to its neuroprotective and mood-stabilizing properties. Chronic lithium treatment, for instance, can inhibit ATP-induced cellular death by decreasing ATP levels and increasing adenosine levels mdpi.com.

One of the earliest discovered biochemical effects of lithium is its ability to inhibit adenylyl cyclase (AC), a key enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger cpn.or.krbgu.ac.il. This inhibition is not uniform across all adenylyl cyclase isoforms, suggesting a degree of specificity in lithium's action.

Lithium can attenuate the activation of adenylyl cyclase that is mediated by various G protein-coupled receptors (GPCRs). For example, chronic lithium treatment has been shown to reduce the activation of adenylyl cyclase by isoproterenol, a β-adrenergic agonist, in the presence of guanyl-5'-ylimidodiphosphate (Gpp(NH)p) nih.gov. This suggests that lithium can interfere with the signaling cascade initiated by receptor agonists. Studies in rat cerebral cortex have demonstrated that long-term lithium administration induces a subsensitivity in the β-adrenoceptor-adenylate cyclase system, which is primarily attributed to the down-regulation of β-adrenergic receptors nih.gov. Furthermore, chronic lithium treatment has been found to decrease noradrenaline- and forskolin-induced increases in extracellular cAMP levels in the hippocampus of freely moving rats, indicating an interference with the cAMP signaling system beyond the receptor level nih.gov.

The coupling of G proteins to adenylyl cyclase is a critical step in signal transduction. Gs proteins stimulate adenylyl cyclase, while Gi proteins inhibit it. Lithium has been shown to interfere with the coupling of receptors to G proteins. Specifically, chronic lithium treatment can reduce the 5-HT-stimulated increases in [35S]GTPγS binding to Gαs, Gαi, and Gαo proteins in rat brain cortical membranes, with a more pronounced effect on Gs, Gi, and Go than on Gq nih.gov. This interference with receptor-G protein coupling appears to be sensitive to magnesium levels nih.gov. Some studies suggest that chronic lithium treatment leads to a down-regulation of the inhibitory G-protein subunits Giα1 and Giα2, alongside an up-regulation of adenylyl cyclase in the rat cerebral cortex nih.gov. However, other research indicates that lithium's primary effect is on the G protein itself, rather than on the receptor-G protein interaction nih.govpsu.edu. Specifically, lithium may inhibit the GDP-GTP exchange at the Gα subunit, thereby slowing the agonist-activated G protein cycle nih.gov.

While chronic lithium administration does not appear to affect the baseline levels of extracellular cAMP, it significantly dampens the increase in cAMP levels following stimulation by agonists such as noradrenaline and forskolin nih.gov. In neuronal cells, exposure to lithium for 24 hours has been shown to increase basal cAMP levels; however, preincubation with lithium at the same concentration led to a decrease in cAMP production in response to forskolin nih.gov. This dual effect suggests a complex regulatory role for lithium in cAMP homeostasis. The inhibition of forskolin-induced cAMP accumulation by lithium is significant because forskolin is thought to directly stimulate adenylyl cyclase, suggesting that lithium's action may be at the level of the enzyme itself, independent of G-protein activity cpn.or.krbgu.ac.ilresearchgate.net. Research has identified that lithium preferentially inhibits specific isoforms of adenylyl cyclase, namely AC5, and to a lesser extent, AC2 and AC7 cpn.or.krbgu.ac.ilresearchgate.netnih.gov. This isoform-specific inhibition may be related to the antidepressant effects of lithium nih.gov.

Table 1: Effects of Lithium on Adenylyl Cyclase Activity and cAMP Levels

| Condition | Effect of Lithium | Key Findings | References |

| Receptor-Mediated AC Activation | Attenuation | Reduces isoproterenol-activated AC in the presence of Gpp(NH)p. Induces subsensitivity in the β-adrenoceptor-AC system. | nih.gov |

| G Protein Coupling | Interference | Reduces 5-HT-stimulated [35S]GTPγS binding to Gαs, Gαi, and Gαo. May down-regulate Giα subunits. | nih.govnih.gov |

| Basal cAMP Levels | No change (in vivo) or Increase (in vitro) | Chronic treatment does not alter baseline extracellular cAMP. 24h exposure in neuronal cells increases basal cAMP. | nih.govnih.gov |

| Stimulus-Induced cAMP Levels | Decrease | Inhibits noradrenaline- and forskolin-induced increases in cAMP. Preferentially inhibits AC isoforms V, II, and VII. | cpn.or.krbgu.ac.ilnih.govresearchgate.netnih.gov |

Lithium can influence the extracellular concentrations of purines. As mentioned, chronic lithium treatment has been associated with an increase in adenosine levels mdpi.com. This is significant because adenosine has been found to be at lower concentrations in patients with bipolar disorder, with a negative correlation between adenosine levels and the severity of depression mdpi.com. The increase in adenosine could be a result of lithium's effects on ectonucleotidases, enzymes that hydrolyze extracellular nucleotides like ATP and ADP to adenosine. However, direct and detailed research findings on lithium's specific modulation of ectonucleotidase activity are not extensively covered in the provided search results.

Lithium's therapeutic actions may also involve interactions with specific purinergic receptors. The purinergic signaling system includes P1 receptors (A1, A2A, A2B, A3), which are activated by adenosine, and P2 receptors, which are activated by nucleotides like ATP and ADP. The search results suggest that purinergic signaling is a target for treatments in bipolar disorder nih.gov. Chronic electroconvulsive therapy (ECT), another treatment for mood disorders, has been shown to reduce the activity of A2 adenosine receptors, while chronic lithium treatment did not have the same effect nih.gov. In the context of lithium-induced nephrogenic diabetes insipidus, a side effect of lithium therapy, purinergic signaling mediated by P2Y receptors has been implicated nih.govnih.gov. Specifically, ATP/UTP acting through P2Y2 receptors and ADP acting through P2Y12 receptors are thought to play a role nih.gov. Blocking these receptors has been shown to ameliorate the symptoms in animal models, suggesting that lithium's effects can be mediated through specific purinergic receptor pathways nih.gov.

Involvement of Specific Purinergic Receptors

P2Y12 Receptor in Renal Physiology and Other Tissues

ADP-beta-S, as a stable analog of ADP, is a known activator of the P2Y12 receptor. The P2Y12 receptor is a key player in platelet aggregation, but its expression and function extend to other tissues, including the vasculature and immune cells nih.gov. In the context of renal physiology, P2Y receptors, including potentially P2Y12, are involved in the regulation of renal blood flow and tubular transport nih.govnih.gov. Extracellular ADP, acting on P2Y receptors, can influence these processes. While the specific role of P2Y12 activation by compounds like ADP-beta-S in renal physiology is an area of ongoing research, the presence and functional importance of purinergic signaling in the kidney are well-established.

P2X7 Receptor in Cellular Responses

The P2X7 receptor is a unique ATP-gated ion channel that is typically activated by high concentrations of extracellular ATP. In the kidney, P2X7 receptor expression is generally low in healthy tissue but can be upregulated in inflammatory conditions and renal disease nih.govnih.gov. Activation of the P2X7 receptor is implicated in inflammatory responses, including the release of pro-inflammatory cytokines nih.gov. In renal disease models, blockade of the P2X7 receptor has been shown to have anti-fibrotic effects by reducing the concentration of fibrotic mediators nih.gov. While ADP-beta-S does not directly activate P2X7 receptors, the release of ATP from cells, which can be metabolized to ADP, creates a signaling environment where both P2Y and P2X receptors are active. Sustained activation of P2 receptors, including the potential for high local concentrations of ATP that can activate P2X7, can contribute to cellular responses in the kidney, particularly in pathological states nih.gov.

Enzymatic Activity Modulation by Lithium

Lithium's ability to modulate enzymatic activity is a cornerstone of its therapeutic effects. A primary and extensively studied target of lithium is Glycogen (B147801) Synthase Kinase-3 (GSK-3), a serine/threonine kinase involved in a multitude of cellular processes.

Glycogen Synthase Kinase-3 (GSK-3) Pathway Inhibition

Lithium inhibits both GSK-3 alpha (GSK-3α) and GSK-3 beta (GSK-3β) isoforms. This inhibition is a key mechanism underlying many of lithium's physiological effects, including its impact on renal function and cellular signaling. In the kidney, lithium treatment has been shown to inhibit GSK-3 activity, which is linked to conditions such as lithium-induced polyuria nih.govresearchgate.net. Studies in aging mice have demonstrated that inhibiting GSK-3β with lithium can reduce glomerular aging and preserve kidney function nmn.com.

Lithium inhibits GSK-3 through multiple mechanisms:

Competition with Magnesium (Mg2+): One of the direct mechanisms of GSK-3 inhibition by lithium is through competition with magnesium ions (Mg2+). Lithium, having a similar ionic radius to Mg2+, can compete for the magnesium binding site on the GSK-3 enzyme. This competition disrupts the catalytic activity of GSK-3, as Mg2+ is an essential cofactor for the kinase.

Inhibitory Phosphorylation: Lithium can also indirectly inhibit GSK-3 by promoting its inhibitory phosphorylation. It achieves this by activating upstream kinases, such as Akt (also known as Protein Kinase B). Activated Akt phosphorylates GSK-3α at Serine 21 and GSK-3β at Serine 9, leading to their inactivation frontiersin.org.

mRNA Transcription: In addition to post-translational modifications, lithium has been shown to modulate the transcription of the GSK-3β gene. Studies have demonstrated that lithium treatment can lead to a reduction in GSK-3β mRNA levels in specific cell types, suggesting a long-term regulatory effect on GSK-3 expression.

| Mechanism of Inhibition | Description | Key Molecules Involved |

| Competition with Mg2+ | Lithium directly competes with magnesium for binding to GSK-3, thereby inhibiting its kinase activity. | Lithium (Li+), Magnesium (Mg2+), GSK-3 |

| Inhibitory Phosphorylation | Lithium activates upstream kinases like Akt, which then phosphorylate and inactivate GSK-3. | Lithium (Li+), Akt (Protein Kinase B), GSK-3α (Ser21), GSK-3β (Ser9) |

| mRNA Transcription | Lithium can downregulate the expression of the GSK-3β gene, leading to reduced levels of the enzyme. | Lithium (Li+), GSK-3β mRNA |

The inhibition of GSK-3 by lithium has profound consequences for numerous downstream signaling pathways. One of the most significant is the Wnt/β-catenin pathway.

Wnt/β-Catenin Pathway: In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. By inhibiting GSK-3, lithium prevents the phosphorylation of β-catenin. This leads to the stabilization and accumulation of β-catenin in the cytoplasm. The stabilized β-catenin then translocates to the nucleus, where it associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the transcription of Wnt target genes. In the context of renal physiology, lithium-induced activation of the Wnt/β-catenin pathway has been shown to promote the survival of renal epithelial cells physiology.org. Studies have also demonstrated that lithium can induce a mesenchymal-to-epithelial transition in human kidney development through the activation of Wnt signaling dntb.gov.ua.

| Pathway Component | Effect of Lithium-induced GSK-3 Inhibition | Consequence |

| GSK-3 | Inhibition of kinase activity | Prevents phosphorylation of β-catenin |

| β-catenin | Stabilization and accumulation in the cytoplasm | Translocation to the nucleus |

| TCF/LEF Transcription Factors | Association with nuclear β-catenin | Activation of Wnt target gene transcription |

Influence on Amyloid Precursor Protein (APP) Processing and Related Protein Phosphorylation

Research has shown that lithium can influence the processing of Amyloid Precursor Protein (APP), a key protein in the pathogenesis of Alzheimer's disease. Lithium has been found to potentially reduce the production of amyloid-beta (Aβ) peptides, which are the main component of the amyloid plaques found in the brains of Alzheimer's patients biolog.debiorxiv.orgnih.govresearchgate.net. This effect is thought to be mediated, in part, by lithium's inhibition of glycogen synthase kinase-3 (GSK-3), an enzyme involved in the phosphorylation of APP. By reducing the phosphorylation of APP, lithium may shift its processing away from the amyloidogenic pathway that leads to Aβ formation biorxiv.orgresearchgate.net. Studies in animal models have suggested that lithium treatment can lead to decreased Aβ production and reduced plaque burden researchgate.net. However, it is important to note that the direct interactions between lithium ions and Aβ peptides appear to be weak and are not considered the primary mechanism of lithium's beneficial effects in this context biorxiv.orgnih.govresearchgate.net.

Myosin Light Chain Kinase (MLCK) and Myosin Mg2+-ATPase Activity Modulation

The direct modulatory actions of lithium on Myosin Light Chain Kinase (MLCK) and Myosin Mg2+-ATPase activity are not as extensively documented as its other neurobiological effects. MLCK is a key enzyme in the regulation of smooth muscle contraction through the phosphorylation of myosin light chains. While some studies have investigated the broader effects of ions on myosin function, specific data detailing the direct interaction of therapeutic concentrations of lithium with MLCK and subsequent Mg2+-ATPase activity is limited. The regulation of myosin Mg2+-ATPase activity is a complex process influenced by factors such as Ca2+, calmodulin, and the phosphorylation state of the myosin light chain, which is controlled by MLCK and myosin light chain phosphatase.

Na+/K+-ATPase Activity Regulation

Lithium has been shown to interact with Na+/K+-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium across the cell membrane. In some experimental conditions, lithium ions can substitute for sodium ions at the intracellular binding sites of the Na+/K+-ATPase, leading to a stimulation of ATP hydrolysis, albeit at a much lower rate than that induced by sodium biorxiv.org. Specifically, studies on purified Na+/K+-ATPase from pig kidney and on human red blood cell membranes have demonstrated that lithium can stimulate ouabain-sensitive ATP hydrolysis biorxiv.org. The interaction is complex, with the stimulatory effect of lithium being dependent on the concentrations of other ions, such as potassium and the buffer components biorxiv.org.

Inositol (B14025) Monophosphatase (IMPase) Inhibition

One of the most well-established biochemical effects of lithium is the inhibition of inositol monophosphatase (IMPase) nih.gov. This enzyme is crucial for the recycling of inositol, a key component of the phosphatidylinositol signaling pathway. By inhibiting IMPase, lithium leads to a depletion of cellular myo-inositol and an accumulation of inositol monophosphates. This "inositol depletion" hypothesis suggests that the therapeutic effects of lithium, particularly in bipolar disorder, may stem from the dampening of overactive signaling pathways that rely on inositol-based second messengers nih.gov. This mechanism is considered a central aspect of lithium's mood-stabilizing properties.

TANK-binding kinase 1 (TBK1) Kinase Activity Inhibition

Recent research has identified TANK-binding kinase 1 (TBK1) as another target of lithium. TBK1 is a key regulator of innate immune responses. Studies have shown that lithium chloride can attenuate the production of interferon-β (IFN-β) and the activation of interferon regulatory factor 3 (IRF3) in macrophages in a manner independent of GSK-3β inhibition science.gov. In vitro kinase assays have demonstrated that lithium directly suppresses the kinase activity of TBK1 science.gov. This finding suggests that lithium may have immunomodulatory effects and could be a potential therapeutic target for diseases characterized by excessive IFN-β production science.gov.

ADP-Ribosylation of Gi Protein Subunit

Lithium has been found to influence the ADP-ribosylation of the inhibitory G-protein alpha subunit (Giα). Specifically, studies have shown that lithium chloride can dose-dependently attenuate the ADP-ribosylation of Gi protein in rat cardiac ventricular cell membranes by pertussis toxin (islet-activating protein, IAP) researchgate.net. This effect was observed even in the presence of high potassium concentrations, and lithium was the most potent among the monovalent ions tested in inhibiting this process researchgate.net. These findings suggest that Gi proteins are a potential target for the therapeutic actions of lithium researchgate.net.

Neurobiological Mechanism Research Related to Lithium

The neurobiological mechanisms underlying the therapeutic effects of lithium are multifaceted and continue to be an active area of research. Beyond the specific enzymatic inhibitions detailed above, lithium is known to modulate various neurotransmitter systems, including serotonin, dopamine, and glutamate. It also has neuroprotective properties, promoting cellular resilience and plasticity. Research into lithium's mechanisms encompasses its effects on signal transduction cascades, gene expression, and second messenger systems. The inhibition of IMPase and GSK-3β are central to many of the proposed models of lithium's action. Furthermore, its influence on processes like autophagy, as stimulated by IMPase inhibition, highlights the broad and complex nature of its effects on neuronal function and survival nih.gov.

Mechanisms of Neuroprotection

Lithium exerts robust neuroprotective effects through a variety of intersecting molecular pathways. A primary mechanism is the direct and indirect inhibition of the enzyme Glycogen Synthase Kinase-3β (GSK-3β). nih.govfrontiersin.org GSK-3β is a key regulatory enzyme in numerous cellular processes, and its inhibition by lithium leads to a cascade of downstream effects that enhance neuronal survival. researchgate.net For instance, inhibiting GSK-3β reduces the phosphorylation of tau protein, a process implicated in the formation of neurofibrillary tangles in neurodegenerative diseases like Alzheimer's. nih.gov Furthermore, this inhibition can decrease the production of amyloid-β peptides, which are central to the formation of senile plaques. nih.gov

Lithium also modulates the balance between pro-apoptotic and anti-apoptotic proteins. It has been shown to increase the expression of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2) in various brain regions, including the frontal cortex. nih.govnih.gov Concurrently, it can decrease the levels of pro-apoptotic proteins such as p53 and Bax. nih.govnih.gov This shift in the apoptotic balance enhances cellular resilience and protects neurons from various insults.

Another significant neuroprotective action of lithium involves its influence on glutamate neurotransmission. It mitigates excitotoxicity by indirectly inhibiting N-methyl-D-aspartate (NMDA) receptor-mediated calcium influx, which, in excess, can trigger cell death pathways. nih.govsemanticscholar.org By modulating these fundamental cellular pathways, lithium helps to prevent apoptosis-dependent cellular death and preserve neuronal integrity. nih.gov

Table 1: Key Molecular Targets in Lithium-Mediated Neuroprotection

| Target Molecule | Action of Lithium | Consequence |

|---|---|---|

| GSK-3β | Direct and Indirect Inhibition | Reduced tau phosphorylation, decreased amyloid-β production, enhanced cell survival signaling. nih.govfrontiersin.org |

| Bcl-2 | Upregulation | Promotion of cell survival, inhibition of apoptosis. nih.govnih.gov |

| p53 and Bax | Downregulation | Reduction of pro-apoptotic signals. nih.govnih.gov |

| NMDA Receptor | Indirect Inhibition of Calcium Influx | Attenuation of glutamate-induced excitotoxicity. nih.govsemanticscholar.org |

Regulation of Neurogenesis

Lithium has been demonstrated to promote neurogenesis, particularly in the hippocampus, a brain region crucial for learning, memory, and mood regulation. nih.gov Chronic lithium administration increases the proliferation, differentiation, and survival of new neurons in the subgranular zone of the dentate gyrus. nih.govplos.org Studies in animal models have shown a significant increase in the number of newly born cells, labeled with 5-bromo-2-deoxyuridine (BrdU), in the dentate gyrus following lithium treatment. nih.gov A substantial percentage of these new cells differentiate into mature neurons. nih.gov

The stimulatory effect of lithium on neurogenesis is closely linked to its inhibition of GSK-3β. plos.org The inhibition of GSK-3β activates the Wnt/β-catenin signaling pathway, which plays a critical role in regulating the proliferation and differentiation of neural stem cells. researchgate.netplos.org In human hippocampal progenitor cells, high-dose lithium treatment has been observed to increase the generation of neuroblasts, neurons, and glial cells. cornell.edukcl.ac.uk

Interestingly, the effects of lithium on neurogenesis can be region-specific and dependent on physiological conditions. For example, in a mouse model of stress, lithium was found to preferentially increase cell proliferation in the ventral hippocampus, a sub-region strongly associated with stress and anxiety. nih.gov This suggests that lithium's ability to stimulate the birth of new neurons may be a key mechanism underlying its therapeutic effects on mood and cognition. plos.org

Table 2: Research Findings on Lithium and Hippocampal Neurogenesis

| Study Model | Key Finding | Implication |

|---|---|---|

| Adult Mice | Chronic lithium treatment led to a 25% increase in BrdU-labeled cells in the dentate gyrus. nih.gov | Lithium enhances the proliferation of neural progenitor cells. |

| APP Mutant Mice (Alzheimer's Model) | Lithium stimulated proliferation and neuronal differentiation of newborn cells via GSK-3β inhibition and Wnt/β-catenin activation. plos.org | Neurogenesis stimulation may counteract cognitive deficits in neurodegenerative disease. |

| Human Hippocampal Progenitor Cells | High-dose lithium increased the generation of neuroblasts, neurons, and glia. cornell.edukcl.ac.uk | Provides direct evidence for lithium's pro-neurogenic effects on human cells. |

| Stressed BALB/c Mice | Lithium preferentially increased cell proliferation and turnover in the ventral hippocampus under stress conditions. nih.gov | The effect of lithium on neurogenesis is topographically segregated and may target stress-related brain circuits. |

Modulation of Neurotrophin and Growth Factor Expression (e.g., BDNF, NGF)

Lithium significantly modulates the expression of several neurotrophic factors, which are proteins essential for the growth, survival, and differentiation of neurons. The most well-documented effect is on Brain-Derived Neurotrophic Factor (BDNF). psychiatryredefined.org Both preclinical and clinical studies have shown that lithium treatment increases the levels of BDNF in the brain and serum. nih.govpsychiatryredefined.org This upregulation is believed to be a critical component of its neuroprotective and neurogenic actions. nih.gov The mechanism involves lithium's ability to activate transcription factors such as cAMP response element-binding protein (CREB), which in turn promotes the transcription of the BDNF gene. psychiatryredefined.orgmdpi.com Specifically, lithium has been shown to activate promoter IV of the BDNF gene. psychiatryredefined.org

Beyond BDNF, lithium also influences other crucial growth factors. Studies in animal models have reported increased concentrations of Nerve Growth Factor (NGF) in the frontal cortex, hippocampus, and amygdala following chronic lithium treatment. nih.gov It has also been shown to upregulate the expression of Vascular Endothelial Growth Factor (VEGF) and Neurotrophin-3 (NT-3) in various brain cells and animal models. nih.govdroracle.ai By increasing the availability of this broad range of neurotrophic factors, lithium creates a cellular environment that fosters neuronal resilience, plasticity, and survival. droracle.aipsychiatryredefined.org

Influence on Neurotransmitter Systems (e.g., GABA, Glutamate, Opioid Peptides)

Lithium exerts a profound balancing effect on major neurotransmitter systems in the brain, notably by reducing excitatory signaling while enhancing inhibitory transmission. droracle.ai It modulates the glutamate system, the primary excitatory pathway, by downregulating the expression and function of NMDA receptors. psychscenehub.com This action helps to curb excessive glutamate activity and protect against excitotoxicity. droracle.ai In healthy volunteers, subchronic lithium treatment has been shown to decrease levels of glutamine and the combined measure of glutamate and glutamine (Glx) in the basal ganglia. nih.gov

Conversely, lithium potentiates the GABAergic system, the main inhibitory network in the brain. It is thought to increase the levels and release of Gamma-Aminobutyric Acid (GABA), thereby promoting a calming effect on neural activity. psychscenehub.comorganiclinic.com This dual action of dampening glutamate signaling while boosting GABA signaling is a key component of its mood-stabilizing properties. droracle.ai

Furthermore, research indicates that lithium interacts with the endogenous opioid system. longdom.org Acute lithium treatment has been shown to stimulate the release of hypothalamic opioid peptides, including beta-endorphin, dynorphin, and Met-enkephalin. nih.gov This interaction appears to be mediated via an inhibition of the inhibitory autoreceptors that normally control their release. nih.gov Chronic treatment may lead to a lasting inactivation of these autoreceptors. nih.gov This modulation of the opioid system may contribute to lithium's analgesic properties and influence on mood and behavior. longdom.orgnih.gov

Effects on Second Messenger Systems (e.g., Phosphatidylinositol Pathway, MAP-Kinase System, Arachidonic Acid System)

Lithium's therapeutic effects are mediated through its intricate interactions with several intracellular second messenger systems, which are responsible for transducing signals from the cell surface to intracellular targets.

Phosphatidylinositol (PI) Pathway : A cornerstone of lithium's mechanism of action is the "inositol depletion" hypothesis. nih.gov Lithium directly inhibits the enzyme inositol monophosphatase (IMPase) and other enzymes in the PI signaling cascade. nih.govacs.org This inhibition leads to a reduction in the recycling of inositol, a crucial precursor for the second messenger inositol-1,4,5-triphosphate (IP3). nih.gov The resulting depletion of cellular inositol and decreased IP3 levels dampens the activity of signaling pathways that are dependent on PI turnover, which are thought to be hyperactive in certain mood states. nih.govacs.org This action ultimately leads to the induction of autophagy, a cellular process for clearing damaged proteins. nih.govcambridge.org

MAP-Kinase System : Lithium robustly activates the Mitogen-Activated Protein (MAP) Kinase pathway, specifically the Extracellular signal-Regulated Kinase (ERK) pathway. nih.govresearchgate.net The ERK pathway is vital for mediating neuronal plasticity, survival, and neurogenesis. nih.govnih.gov By activating this cascade, lithium can influence gene expression and protein synthesis that support long-term neuroplastic events. researchgate.net Studies have shown that lithium's ability to promote the generation and survival of new cells in the hippocampus is mediated by the ERK pathway. nih.gov

Arachidonic Acid (AA) System : Chronic lithium administration has been shown to decrease the turnover of arachidonic acid in brain phospholipids. nih.gov This effect is attributed to lithium's ability to attenuate the activity of the enzyme Phospholipase A2 (PLA2). nih.gov Research in rats demonstrated that chronic lithium treatment significantly decreased PLA2 activity in the brain by 20-50%. nih.gov Since the AA cascade is involved in inflammatory signaling and other cellular processes, this inhibitory effect may represent another important therapeutic mechanism of lithium.

Cellular and Tissue Specific Research Applications of Adp Beta S and Lithium

Platelet Biology Research

Platelets are essential for hemostasis, and their activation and aggregation are tightly regulated processes. ADP is a critical mediator of platelet activation, acting through P2Y1 and P2Y12 receptors. researchgate.netnih.gov The interplay between these receptors and the influence of external agents like lithium are active areas of investigation.

Differential Modulation of Platelet Aggregation by Lithium (Concentration and Preincubation Dependent)

The effect of lithium on platelet aggregation is not straightforward, demonstrating a dependence on both its concentration and the duration of preincubation with the platelets. Research has shown that lithium can either enhance or inhibit platelet aggregation induced by ADP.

Under certain experimental conditions, lithium at concentrations between 1 mM and 10 mM has been observed to enhance platelet aggregation. karger.com Specifically, a 5-minute preincubation with 1 mM of lithium was found to increase platelet aggregation in response to suboptimal concentrations of ADP. karger.com In contrast, higher concentrations of lithium, such as 50 mM, have been reported to inhibit ADP-mediated platelet activation. karger.com

The duration of preincubation is a critical factor. Studies where lithium was added just before the assessment of platelet aggregation often reported inhibitory effects. karger.com Conversely, experiments incorporating a preincubation period, ranging from 5 to 90 minutes, are more likely to show an enhancement of aggregation. karger.com This suggests that lithium's effects are time-dependent, possibly requiring time to influence intracellular signaling pathways. One study noted that preincubation of human platelets with lithium chloride markedly increased ADP-induced aggregation. frontiersin.org

Table 1: Effect of Lithium Concentration on ADP-Induced Platelet Aggregation

| Lithium Concentration | Observed Effect on Platelet Aggregation | Reference |

| 1 mM - 10 mM | Enhancement | karger.com |

| 50 mM | Inhibition | karger.com |

This table provides an interactive summary of the concentration-dependent effects of lithium on platelet aggregation.

Mechanisms of Lithium-Mediated Platelet Activation and Inhibition

The mechanisms underlying lithium's dual effects on platelets are complex. The enhancement of platelet aggregation by lithium in human platelets is thought to be linked to its influence on cyclic AMP (cAMP) metabolism. frontiersin.org Lithium has been shown to slightly inhibit the basal activity of adenylate cyclase, the enzyme responsible for generating cAMP. frontiersin.org Since cAMP is an inhibitor of platelet activation, a reduction in its levels by lithium would lower the threshold for aggregation. nih.gov Furthermore, lithium appears to enhance the inhibition of adenylate cyclase caused by ADP itself. frontiersin.org

Conversely, the inhibitory effects of lithium at higher concentrations might be due to competition with calcium ions (Ca2+) at the cell surface or at an enzymatic level. karger.com However, other research suggests that lithium does not exert its effect by interfering with intra- or extracellular calcium concentrations. nih.gov Another proposed mechanism for lithium's action involves the phosphatidylinositol (PI) cycle. nih.gov By inhibiting enzymes like inositol (B14025) monophosphatase, lithium can alter the levels of important second messengers derived from the PI cycle, which are crucial for platelet activation. nih.gov

Synergy with ADP-Dependent Platelet Activation Pathways (e.g., P2Y1, P2Y12)

ADP-induced platelet aggregation requires the coordinated action of two main P2Y receptors: P2Y1 and P2Y12. researchgate.net The P2Y1 receptor, coupled to Gq, initiates platelet shape change and weak, reversible aggregation through the release of intracellular calcium. The P2Y12 receptor, coupled to Gi, provides a stronger, sustained signal by inhibiting adenylate cyclase, which leads to a decrease in cAMP levels and stabilization of the aggregate. researchgate.net

The complete activation of platelets by ADP necessitates the co-activation of both P2Y1 and P2Y12 receptors. The signaling from the P2Y12 receptor is particularly important for amplifying the aggregation response initiated by various platelet agonists, not just ADP. Given that lithium can potentiate ADP-induced aggregation, it likely acts in synergy with these P2Y receptor pathways. By inhibiting adenylate cyclase, lithium's effect complements the action of the P2Y12 receptor, which also leads to the inhibition of the same enzyme. researchgate.netfrontiersin.org This dual inhibition would lead to a more pronounced decrease in cAMP levels, thereby enhancing platelet aggregation.

Smooth Muscle Physiology Research

The contractility of smooth muscle is fundamental to the function of various organs, including the urinary bladder. Purinergic signaling, particularly through ADP and its analogs, plays a significant role in modulating smooth muscle tone.

ADP-beta-S Induced Contraction in Bladder Smooth Muscle and its Receptor Mediation

Research has demonstrated that ADP-beta-S can induce dose-dependent contractions in bladder smooth muscle. karger.com In studies on human isolated urinary bladder, ADP-beta-S was found to be a potent agonist, causing contraction. frontiersin.org Interestingly, the rank order of potency for several agonists suggested that the purinoceptor activated by ADP-beta-S might be distinct from the well-characterized P2X and P2Y subtypes. frontiersin.org

Further investigations in mouse bladder smooth muscle have identified the P2Y12 receptor as the mediator of ADP-induced contractions. karger.com These contractions were blocked by a selective P2Y12 antagonist but were not affected by antagonists for P2Y1 and P2Y13 receptors. karger.com ADP-beta-S, being a non-hydrolyzable analog of ADP, also induced strong and sustained contractions, with a much higher potency than ADP itself. karger.com

Table 2: Agonist Potency in Inducing Contraction of Human Detrusor Muscle

| Agonist | Relative Potency | Reference |

| alpha,beta-MeATP | = | frontiersin.org |

| ADP-beta-S | > | frontiersin.org |

| 2-MeSATP | > | frontiersin.org |

| ATP | >> | frontiersin.org |

| UTP | frontiersin.org |

This interactive table illustrates the relative potency of various agonists in causing contraction of the human bladder smooth muscle.

Lithium-Induced Inhibition of Smooth Muscle Contraction

In contrast to its sometimes-stimulatory effect on platelets, lithium has been shown to inhibit smooth muscle contraction. nih.gov Studies on isolated rabbit duodenum smooth muscle strips revealed that lithium, in a dose-related and time-dependent manner, inhibited contractions. nih.gov

The mechanism behind this inhibition involves the phosphorylation of the myosin light chain (MLC). nih.gov Lithium was found to inhibit the extent of myosin phosphorylation and also to inhibit the Mg2+-ATPase activity of myosin in a dose-related manner. nih.gov Since the phosphorylation of MLC is a key step in the initiation of smooth muscle contraction, its inhibition by lithium leads to muscle relaxation. Another mechanism through which lithium can dampen smooth muscle responses is by interfering with the phosphatidylinositol cycle, which is stimulated by various neurotransmitters that cause smooth muscle contraction.

Involvement of Myosin Phosphorylation and Myosin Mg2+-ATPase in Lithium's Smooth Muscle Effects

Lithium has been observed to directly influence the contractile machinery of smooth muscle by targeting key enzymatic processes. Research using isolated rabbit duodenum smooth muscle strips has demonstrated that lithium inhibits contraction in a dose-related and time-dependent manner. nih.gov This inhibitory effect is linked to its ability to interfere with the phosphorylation of the 20-kDa regulatory light chain of myosin (MLC20), a pivotal step in initiating smooth muscle contraction. nih.govnih.gov

The phosphorylation of myosin is catalyzed by myosin light-chain kinase (MLCK), and this process is essential for activating myosin's ATPase activity and enabling the cross-bridge cycling that produces force. nih.govyoutube.comyoutube.com Studies have shown that lithium can inhibit the extent of myosin phosphorylation in a manner that is dependent on both the dose and duration of exposure. nih.govresearchgate.net

Furthermore, lithium directly affects the enzymatic activity of myosin Mg2+-ATPase. This enzyme is responsible for hydrolyzing ATP, providing the energy for muscle contraction. nih.gov Experimental findings indicate that lithium inhibits myosin Mg2+-ATPase activity in a dose-related fashion. nih.gov By impeding both the initial phosphorylation step required for activation and the subsequent energy-providing ATPase activity, lithium effectively suppresses smooth muscle contraction. nih.gov

Table 1: Effect of Lithium on Smooth Muscle Contractile Proteins

| Parameter | Observed Effect of Lithium | Mechanism | Reference |

| Duodenum Smooth Muscle Contraction | Inhibition (Dose- and time-dependent) | --- | nih.gov |

| Myosin Phosphorylation | Inhibition (Dose- and time-dependent) | Interference with MLCK activity | nih.gov |

| Myosin Mg2+-ATPase Activity | Inhibition (Dose-dependent) | Direct inhibition of the enzyme | nih.gov |

This table is interactive. Click on the headers to sort the data.

Lithium's Influence on Vascular Smooth Muscle Contractility

Lithium's effects on vascular smooth muscle cells (VSMCs) are multifaceted, with research pointing towards actions that can influence both vascular tone and remodeling. Studies have shown that lithium chloride (LiCl) can inhibit the proliferation and migration of VSMCs. nih.gov This is significant in the context of vascular injury, as VSMC proliferation and migration are key processes in the development of neointimal hyperplasia, which can lead to restenosis after procedures like angioplasty. nih.gov The mechanism for this effect appears to involve the induction of PGC-1α, a transcriptional coactivator that negatively regulates the pathological activation of VSMCs. nih.gov

Renal Physiology Research

Role of Purinergic Signaling in Renal Collecting Duct Function

Purinergic signaling, mediated by extracellular nucleotides like adenosine (B11128) triphosphate (ATP) and its derivatives, plays a crucial role in regulating renal function, particularly within the collecting duct. nih.govnih.gov In this segment of the nephron, locally released nucleotides act in an autocrine and paracrine fashion to control electrolyte and water transport, thereby maintaining cellular volume and function. nih.gov

Regulation of Aquaporin-2 Gene Transcription in the Kidney

The aquaporin-2 (AQP2) water channel is fundamental to the kidney's ability to concentrate urine. wikipedia.orgmedlineplus.gov Its expression and trafficking to the apical membrane of collecting duct principal cells are primarily regulated by the hormone arginine vasopressin (AVP). nih.govnih.gov Long-term regulation by AVP involves increasing the total abundance of AQP2 protein, a process mediated by enhanced transcription of the AQP2 gene. nih.govnih.gov

Lithium treatment is known to decrease the abundance of AQP2, which is a key factor in the development of nephrogenic diabetes insipidus. physiology.orgnih.gov Research using mouse collecting duct cell models has revealed that lithium reduces AQP2 protein levels, mRNA levels, and gene transcription. physiology.orgnih.gov This transcriptional downregulation by lithium appears to be independent of the prostaglandin (B15479496) pathway. physiology.orgnih.govphysiology.org One proposed mechanism involves lithium's inhibition of the enzyme glycogen (B147801) synthase kinase-3β (GSK3β). nih.govphysiology.orgmdpi.com Inhibition of GSK3β, either by lithium or other specific inhibitors, has been linked to a downregulation of AQP2 expression, suggesting a critical role for this kinase in the transcriptional control of the AQP2 gene. physiology.orgmdpi.com

Table 2: Factors Influencing Aquaporin-2 (AQP2) Gene Transcription and Abundance

| Factor | Effect on AQP2 | Mechanism | Reference |

| Arginine Vasopressin (AVP) | Increase | Stimulates AQP2 gene transcription and protein translation. | nih.govnih.gov |

| Lithium | Decrease | Reduces AQP2 gene transcription; prostaglandin-independent. | physiology.orgnih.govphysiology.org |

| GSK3β Inhibition | Decrease | Downregulates AQP2 expression. | physiology.orgmdpi.com |

| Prostaglandin E2 (PGE2) | Decrease | Increases lysosomal degradation of AQP2 protein (no effect on transcription). | physiology.orgnih.gov |

This table is interactive. Click on the headers to sort the data.

Influence on Epithelial Sodium Channel (ENaC) Activity

The epithelial sodium channel (ENaC) is a key component in sodium reabsorption in the distal nephron. wikipedia.org Its activity is tightly regulated by various factors, including purinergic signaling. Extracellular nucleotides, acting through P2Y2 receptors on both the apical and basolateral membranes of epithelial cells, trigger signaling pathways that inhibit ENaC activity. nih.gov This inhibition is mediated, at least in part, by the activation of phospholipase C (PLC), which leads to the depletion of plasma membrane phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a lipid essential for maintaining ENaC in an active state. uthscsa.edu

Lithium interacts with this system in a critical way. It is reabsorbed into the collecting duct's principal cells through the ENaC itself, as it can substitute for sodium in the channel pore. nih.govnih.govyoutube.com This entry of lithium into the cells is a key step in its subsequent effects on renal function. Chronic lithium exposure has been shown to reduce the expression of ENaC subunits. nih.gov Specifically, lithium can partially inhibit the ability of aldosterone (B195564) to increase the expression of ENaC at the apical membrane, leading to inappropriate sodium losses. medscape.com This complex interplay highlights how both extracellular signals like ATP and intracellular ions like lithium converge to modulate the final step of sodium reabsorption in the kidney.

Table 3: Regulation of Epithelial Sodium Channel (ENaC) Activity

| Regulator | Effect on ENaC Activity | Mechanism of Action | Reference |

| Purinergic Signaling (ATP) | Inhibition | Activation of P2Y2 receptors, leading to PLC-mediated depletion of PI(4,5)P2. | nih.govuthscsa.edu |

| Aldosterone | Increase | Increases apical membrane ENaC expression. | medscape.com |

| Lithium | Inhibition of Expression | Reduces expression of ENaC subunits and blunts the response to aldosterone. | nih.govmedscape.com |

| Extracellular Vesicles | Modulation | Can upregulate or downregulate ENaC expression depending on their origin and cargo. | nih.gov |

This table is interactive. Click on the headers to sort the data.

Lithium's Impact on Renal Cellular Adaptations and Remodeling

Chronic lithium administration induces significant structural and cellular changes within the kidney, a process often referred to as renal remodeling. nih.gov One of the most prominent changes occurs in the collecting duct, where lithium causes a shift in the cellular population, characterized by a differential proliferation rate of intercalated cells versus principal cells. nih.gov This remodeling can be viewed as an adaptive response to the altered physiological demands placed on the tissue, but it can also be a precursor to pathological changes. nih.gov

Long-term lithium use can lead to the development of chronic interstitial nephritis, which involves inflammation of the tissue between the kidney tubules, and renal fibrosis, the formation of scar tissue. youtube.compsychscenehub.com These changes are linked to the cellular stress and remodeling induced by lithium. For instance, lithium has been found to cause a G2 cell cycle arrest in principal cells, which may be linked to an increased production of transforming growth factor-beta 1 (TGF-β1), a key molecule in the development of renal fibrosis. nih.gov In contrast to these long-term detrimental effects, some experimental studies suggest that short-term, low-dose lithium administration might have a protective effect, promoting renal repair and protecting against acute kidney injury by stimulating tubular cell proliferation. nih.govnih.gov

Other Investigational Areas

Beyond its primary applications, the components of ADP-beta-S, lithium salt, particularly the lithium ion, have been the subject of research in various other cellular contexts. These investigations explore the broader biological activities of lithium, offering insights into its potential roles in modulating fundamental cellular processes. The following sections detail research findings concerning lithium's influence on cellular antiviral responses and cell proliferation in diverse experimental models. While the compound of focus is this compound salt, the research in these specific areas has predominantly utilized simpler lithium salts, such as lithium chloride (LiCl), to investigate the effects of the lithium ion.

Cellular Antiviral Response Modulation by Lithium

Lithium has demonstrated a broad spectrum of antiviral activity in preclinical research, affecting the replication and lifecycle of both DNA and RNA viruses. nih.govnih.gov Its mechanisms of action are multifaceted, involving direct inhibition of viral replication and modulation of the host's immune and cellular stress responses.

Initial evidence of lithium's antiviral potential emerged in the 1980s, with studies showing it could inhibit the replication of Herpes Simplex Virus (HSV) in cell cultures. imrpress.comimrpress.com This effect was attributed to the inhibition of DNA synthesis through a decrease in DNA polymerase synthesis. mdpi.com Research has since expanded to other DNA viruses, including porcine parvovirus (PPV) and canine parvovirus (CPV), where lithium chloride was found to suppress the synthesis of viral DNA and proteins and, in the case of CPV, inhibit viral entry into cells. imrpress.commdpi.com

Lithium's inhibitory effects extend to a variety of RNA viruses. It has been shown to reduce the viral progeny of avian coronavirus infectious bronchitis virus (IBV) and inhibit the replication of porcine deltacoronavirus (PDCoV) and transmissible gastroenteritis coronavirus (TGEV). nih.govmdpi.comnih.gov The mechanisms in RNA viruses appear distinct from those in DNA viruses, often involving the inhibition of virus-induced apoptosis. For instance, in TGEV-infected cells, lithium was found to suppress the expression of Caspase-3, a key mediator of apoptosis. mdpi.com Furthermore, lithium can modulate the host's immune response to viral infection by suppressing the production of pro-inflammatory cytokines like IL-1β and IL-6, which could help mitigate inflammatory damage. mdpi.comnih.gov

Table 1: Investigational Antiviral Effects of Lithium in Cellular Models

| Virus Type | Virus | Cell Model | Observed Effect of Lithium | Potential Mechanism | Citation |

|---|---|---|---|---|---|

| DNA Virus | Herpes Simplex Virus (HSV) | Hamster Kidney Cells, Human Embryo Fibroblasts | Inhibited viral replication. | Inhibition of DNA polymerase synthesis. | imrpress.commdpi.com |

| DNA Virus | Porcine Parvovirus (PPV) | Swine Testis Cells | Inhibited early-stage replication; suppressed viral DNA and protein synthesis. | Inhibition of early replication phase. | imrpress.com |

| DNA Virus | Canine Parvovirus (CPV) | Feline Kidney Cells | Decreased viral DNA and proteins; inhibited viral entry. | Inhibition of viral entry and replication. | mdpi.com |

| RNA Virus (Coronavirus) | Porcine Deltacoronavirus (PDCoV) | LLC-PK1 (Porcine Kidney) Cells | Inhibited viral replication in a dose-dependent manner; inhibited virus-induced apoptosis. | Inhibition of the early stage of viral replication. | nih.govnih.gov |

| RNA Virus (Coronavirus) | Infectious Bronchitis Virus (IBV) | Cell Culture | Reduced production of virus progeny; inhibited virus-induced apoptosis and inflammation. | Inhibition of viral replication; downregulation of Caspase-3 and inflammatory genes (NF-κB, NLRP3). | mdpi.comnih.gov |

| RNA Virus (Coronavirus) | Transmissible Gastroenteritis Coronavirus (TGEV) | Cell Culture | Inhibited cell apoptosis induced by the virus. | Suppression of Caspase-3 expression. | nih.govmdpi.com |

| RNA Virus (Retrovirus) | Human Immunodeficiency Virus-1 (HIV-1) | Human Patients (Clinical Study) | Reduced viremia and cell-associated HIV-1 RNA transcripts (effect lost after 12 weeks). | Not fully elucidated. | mdpi.com |

Lithium's Influence on Cell Proliferation in Experimental Models

Lithium exerts significant influence over cell proliferation and the cell cycle, largely through its well-documented inhibition of the enzyme Glycogen Synthase Kinase-3 (GSK-3). nih.govresearchgate.net GSK-3 is a serine/threonine kinase that acts as a crucial negative regulator in numerous signaling pathways, including those governing cell proliferation, survival, and differentiation. researchgate.net Lithium inhibits GSK-3 through both direct competition with magnesium ions and indirect mechanisms, such as increasing the inhibitory phosphorylation of the enzyme. nih.govnih.gov

In the context of neural cells, lithium has been shown to promote the proliferation of neural stem/progenitor cells (NSPCs) in vitro. oncotarget.comnih.gov Studies using neurosphere assays demonstrated that lithium chloride treatment increased the incorporation of bromodeoxyuridine (BrdU), a marker of DNA synthesis, and dose-dependently increased the number of cells in the replicative S phase of the cell cycle. oncotarget.com This pro-proliferative effect is thought to be mediated, at least in part, by the activation of the Wnt/β-catenin signaling pathway, a downstream target of GSK-3 inhibition. nih.gov

The effects of lithium on cell proliferation can be highly context-dependent. For example, in bovine aortic endothelial cells, lithium treatment led to a sustained G2/M cell cycle arrest and induced a senescent-like state. nih.gov This was accompanied by the stabilization of the tumor suppressor protein p53 and an increase in the expression of the cyclin-dependent kinase inhibitor p21(Cip). nih.gov In cellular models related to bipolar disorder, using lymphoblastoid cell lines (LCLs) from patients, lithium did not affect the inherently higher proliferation rate but did enhance cell viability by reducing the percentage of dead cells, an effect seen only in cells from patients who were clinical responders to lithium treatment. nih.gov This improvement in cell survival was linked to increased expression of the anti-apoptotic protein BCL2 and GSK3B. nih.gov

Table 2: Effects of Lithium on Cell Proliferation in Different Experimental Models

| Cell Type | Experimental Model | Observed Effect of Lithium | Key Mechanistic Finding | Citation |

|---|---|---|---|---|

| Neural Stem/Progenitor Cells (NSPCs) | In vitro neurosphere assay | Increased proliferation; increased number of cells in S and G2/M phases. | Shortened G1/S phase transition; potential activation of the Wnt/β-catenin pathway. | oncotarget.comnih.gov |

| Bovine Aortic Endothelial Cells (BAEC) | Primary cell culture | Induced a sustained G2/M cell cycle arrest. | Induced stabilization of p53 and increased expression of p21(Cip). | nih.gov |

| Lymphoblastoid Cell Lines (LCLs) | Patient-derived cells (Bipolar Disorder) | Did not alter cell proliferation rate but increased cell viability in responders. | Enhanced expression of BCL2 and GSK3B in LCLs from clinical responders. | nih.gov |

| C2C12 Myoblasts | In vitro differentiation assay | Enhanced myoblast fusion. | Inhibition of both GSK3α and GSK3β via elevated serine phosphorylation. | mdpi.com |

Methodological Approaches and Research Considerations

In Vitro Cellular and Biochemical Assays (e.g., Enzyme Activity, Receptor Binding, Cell Culture Studies)

In vitro assays are fundamental for characterizing the direct interactions of ADP-beta-S at the molecular and cellular levels. These controlled environments allow for precise measurements of enzyme kinetics, receptor affinity, and cellular responses.

Enzyme Activity Assays ADP-beta-S is valued in enzyme assays for its increased metabolic stability compared to native ADP, which is rapidly degraded by ectonucleotidases. guidetopharmacology.orgbiolog.de This stability makes it an ideal tool for studying ADP-binding proteins and enzymes. biolog.de For instance, in isolated rat liver cells, micromolar concentrations of ADP-beta-S activate glycogen (B147801) phosphorylase through a mechanism independent of cyclic AMP (cAMP). nih.gov Assays measuring the ratio of ATP to ADP are also crucial. The EnzyLight™ ADP/ATP Ratio Assay Kit, for example, uses luciferase-based reactions to quantify these nucleotides, providing insight into cellular energy status and the effects of compounds like lithium, which can alter this ratio. nih.govpromega.com Lithium, in separate studies, has been shown to have differential effects on adenylate cyclase activity in platelets and lymphocytes, indicating tissue-specific actions on enzyme function. scbt.com

Receptor Binding Studies Receptor binding assays are critical for determining the affinity and specificity of ADP-beta-S for its targets, primarily P2Y purinoceptors. guidetopharmacology.orgresearchgate.net ADP-beta-S is a known activator of the P2Y12 receptor. medchemexpress.com Radioligand binding studies using [³⁵S]ADP-beta-S have been employed to characterize purinoceptors on various cell types, including cultured bovine aortic endothelial cells. nih.gov Such studies have identified both high- and low-affinity binding sites. For example, on rat liver plasma membranes, [³⁵S]ADP-beta-S binding revealed a major component with a dissociation constant (K D) of 0.7 µM, which is thought to mediate the activation of glycogen phosphorylase. nih.gov

| Cell/Tissue Type | Assay Type | Key Finding | Reference |

|---|---|---|---|

| Rat Liver Plasma Membranes | [³⁵S]ADP-beta-S Binding | Identified a major binding site with K D = 0.7 µM and Bmax = 51 pmol/mg protein. | nih.gov |

| Bovine Aortic Endothelial Cells | [³⁵S]ADP-beta-S Binding | Revealed a high-affinity site (K D = 3.3 x 10⁻⁸ M) and a low-affinity site (K D = 4.3 x 10⁻⁶ M). | nih.gov |

| Microglial Cells | Cell Culture / ELISA | Upregulates IL-1β and IL-6 production via P2Y12 receptor activation. | medchemexpress.com |

| Rat Liver Cells | Enzyme Activity | Activates glycogen phosphorylase. | nih.gov |

Cell Culture Studies Cultured cells provide a renewable and controlled system to investigate the downstream effects of ADP-beta-S binding. In microglial cell cultures, ADP-beta-S is used to study neuroinflammation, where it upregulates the production of interleukin-1β (IL-1β) and IL-6, promotes the phosphorylation of NF-κB, and enhances the activation of the NLRP3 inflammasome, all via the P2Y12 receptor. medchemexpress.com Studies in rat liver cells have shown that ADP-beta-S can rapidly increase cytosolic Ca²⁺ and, unlike ATP, hardly increases inositol (B14025) 1,4,5-trisphosphate (IP3) levels, suggesting different transduction mechanisms may be at play. nih.gov

Ex Vivo Tissue Preparations and Organ Bath Studies

Ex vivo studies use tissues isolated from an organism, maintaining them in a viable state in a controlled artificial environment. nih.govnih.gov Organ baths are a classic pharmacological tool used in this context to measure tissue responses, such as muscle contraction or relaxation. nih.govreprocell.com

This approach has been used to investigate the vascular effects of ADP-beta-S. In one study, rat thoracic aorta rings were mounted in organ baths to measure isometric tension. nih.gov ADP-beta-S induced a concentration-dependent relaxation of aortic rings that had a functional endothelium. nih.gov This relaxation was found to be mediated by P2Y-purinoceptors and was linked to the release of nitric oxide (NO) and prostacyclin. nih.gov A complementary preparation, the isolated perfused rat pancreatic vascular bed, was also used. In this system, ADP-beta-S caused a concentration-dependent vasodilation, further confirming its potent vascular activity. nih.gov The study concluded that while NO and prostacyclin are involved, other endothelium-dependent mechanisms also contribute to the vasodilation induced by ADP-beta-S in the pancreas. nih.gov

Utilization of Animal Models in Mechanistic Investigations

Animal models are indispensable for studying the integrated physiological effects of compounds like ADP-beta-S and lithium in a complex, living system. nih.gov These models allow for mechanistic investigations that are not possible in vitro.

While direct studies on the combined administration of ADP-beta-S and lithium are not widely documented, research on their individual targets in animal models is informative. The P2Y12 receptor, the primary target for ADP-beta-S, is a key focus. Studies using P2Y12 knockout (P2Y12⁻/⁻) mice have been crucial in defining its role in thrombosis. These mice exhibit impaired platelet adhesion and activation, reduced thrombus growth, and decreased thrombus stability after arterial injury. nih.gov This demonstrates the critical role of the ADP/P2Y12 signaling axis in vivo. mdpi.com

Lithium has been studied in various animal models, particularly in the context of neurological and metabolic diseases. In a mouse model of Alzheimer's disease (using hippocampal slices from APP/PS1 mice), lithium treatment was shown to increase glucose uptake and elevate the ATP:ADP ratio, indicating a significant impact on brain energy metabolism. nih.gov Other models, such as those for pediatric heart disease, utilize pharmacological blockade of receptors to understand pathophysiology, a strategy that could be applied to investigate purinergic signaling pathways. nih.gov

| Model | Compound/Target | Research Focus | Key Finding | Reference |

|---|---|---|---|---|

| P2Y12 Knockout Mouse | P2Y12 Receptor | Thrombosis | P2Y12 is critical for platelet adhesion, thrombus growth, and stability. | nih.gov |

| APP/PS1 Mouse (Alzheimer's Model) | Lithium | Neurodegeneration / Metabolism | Lithium increases glucose uptake and the ATP:ADP ratio in hippocampal slices. | nih.gov |

| Rat | ADP-beta-S | Vascular Physiology | Induces endothelium-dependent relaxation in aorta and pancreatic vascular bed. | nih.gov |

Molecular Biology Techniques (e.g., Gene Expression, Protein Analysis)

Molecular biology techniques are essential for dissecting the signaling cascades initiated by ADP-beta-S.

Gene Expression Analysis The expression levels of P2Y receptors can determine a cell's or tissue's responsiveness to ADP-beta-S. Techniques like reverse transcription-polymerase chain reaction (RT-PCR) are used to quantify mRNA levels of specific receptor subtypes. For example, RT-PCR was used to demonstrate that C11-MDCK cells predominantly express mRNA for P2Y₁ and P2Y₂ receptors, with significantly lower levels of P2Y₁₂ mRNA. nih.gov

Protein Analysis Protein analysis techniques visualize and quantify the downstream consequences of receptor activation. Western blotting is commonly used to detect changes in protein expression and phosphorylation states. For example, activation of the P2Y12 receptor by ADP-beta-S in microglial cells leads to the phosphorylation and subsequent nuclear translocation of the transcription factor NF-κB, which can be monitored by Western blot analysis of cytoplasmic and nuclear fractions. medchemexpress.com Furthermore, studies on platelet activation have shown that the continuous interaction between ADP and the P2Y12 receptor is critical for maintaining the activation of the small GTPase Rap1B, a key regulator of integrin activation. nih.gov

Proteomic and Metabolomic Profiling in Research Contexts